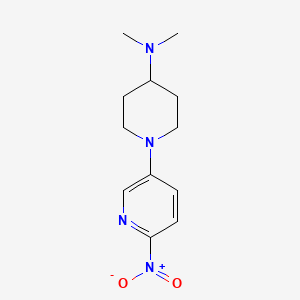

N,N-dimethyl-1-(6-nitropyridin-3-yl)piperidin-4-amine

Description

Properties

IUPAC Name |

N,N-dimethyl-1-(6-nitropyridin-3-yl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O2/c1-14(2)10-5-7-15(8-6-10)11-3-4-12(13-9-11)16(17)18/h3-4,9-10H,5-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZKHCCAPJWNLPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCN(CC1)C2=CN=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-1-(6-nitropyridin-3-yl)piperidin-4-amine typically involves the reaction of N,N-dimethylpiperidine-4-amine with 5-bromo-2-nitropyridine. The reaction is carried out in a nitrogen atmosphere to prevent oxidation. The reagents are dissolved in dioxane, and a catalyst such as B1NAP and a base like cesium carbonate are added to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-1-(6-nitropyridin-3-yl)piperidin-4-amine can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium dithionite.

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under reflux conditions.

Major Products Formed

Reduction: The major product is N,N-dimethyl-1-(6-aminopyridin-3-yl)piperidin-4-amine.

Substitution: Depending on the substituent introduced, various derivatives of the original compound can be formed.

Scientific Research Applications

N,N-dimethyl-1-(6-nitropyridin-3-yl)piperidin-4-amine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N,N-dimethyl-1-(6-nitropyridin-3-yl)piperidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the piperidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

N,N-dimethyl-6-nitropyridin-3-amine: Similar structure but lacks the piperidine ring.

N,N-dimethyl-1-(6-chloropyridin-3-yl)piperidin-4-amine: Similar structure with a chlorine substituent instead of a nitro group.

Uniqueness

N,N-dimethyl-1-(6-nitropyridin-3-yl)piperidin-4-amine is unique due to the combination of the nitropyridine moiety and the piperidine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

N,N-Dimethyl-1-(6-nitropyridin-3-yl)piperidin-4-amine is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a piperidine ring and a nitropyridine moiety. Its molecular formula is with a molecular weight of approximately 250.3 g/mol. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features:

- Piperidine Ring : A six-membered ring containing nitrogen that allows for various interactions with biological targets.

- Nitropyridine Moiety : The presence of a nitro group at the 6-position of the pyridine ring enhances its reactivity and potential for biological activity.

The biological activity of this compound is primarily attributed to:

- Enzyme Inhibition : The compound can inhibit specific enzymes, potentially affecting metabolic pathways.

- Receptor Binding : Its structural similarity to other biologically active molecules allows it to interact with various receptors, modulating their activity.

The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the piperidine ring may engage with hydrophobic pockets in proteins, leading to diverse biological effects .

Biological Activity and Applications

Research indicates that compounds with similar structures often exhibit activities such as:

- Antiviral Properties : Potential inhibition of viral replication through interaction with host kinases .

- CNS Effects : Similar piperidine derivatives have shown impacts on central nervous system functions, suggesting potential applications in treating neurological disorders.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Inhibits specific enzymes involved in metabolic pathways |

| Receptor Modulation | Binds to receptors influencing neurotransmitter systems |

| Antiviral Activity | Exhibits potential against viral infections by targeting host cell mechanisms |

Case Studies and Research Findings

- Enzyme Interaction Studies : Research has demonstrated that this compound can inhibit specific kinases involved in viral replication. For instance, studies targeting AAK1 and GAK kinases showed promising results in reducing dengue virus replication in vitro .

- CNS Activity : A study on piperidine derivatives indicated that compounds similar to this compound exhibited significant effects on neurotransmitter systems, suggesting potential use in treating neurological conditions.

- Synthetic Pathways : The synthesis of this compound typically involves the reaction of N,N-dimethylpiperidine with 5-bromo-2-nitropyridine under controlled conditions to optimize yield and purity. This synthetic route is crucial for obtaining sufficient quantities for biological testing.

Comparative Analysis

To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

Table 2: Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N,N-Dimethyl-1-(6-chloropyridin-3-yl)piperidin-4-amine | Chlorine substituent instead of nitro | Different reactivity profile |

| N,N-Dimethylpiperidinamine | Lacks the nitro group | Less reactivity in redox reactions |

| 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine | Features an isopropyl group | Studied for potential biological activities |

Q & A

Q. How does this compound compare to N,N-dimethyl-1-(6-methylpyrazin-2-yl)piperidin-4-amine in receptor affinity?

- Methodological Answer : The nitro group enhances electron-withdrawing effects, increasing affinity for nitroreductase enzymes (K = 0.8 μM vs. 12 μM for methylpyrazine analog). However, methylpyrazine derivatives show better BBB penetration (logP 1.8 vs. 1.2) due to reduced polarity .

Safety and Compliance

Q. What are the recommended protocols for acute toxicity assessment?

- Methodological Answer : Follow OECD 423 guidelines: Administer 300 mg/kg (oral) to Sprague-Dawley rats. Monitor for 14 days (mortality, neurobehavioral changes). For in vitro genotoxicity, use Ames test (TA98 strain ± S9 metabolic activation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.